3-(Furan-3-ylmethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-3-ylmethoxy)azetidine: is a heterocyclic compound that features a four-membered azetidine ring substituted with a furan-3-ylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of 3-(Furan-3-ylmethoxy)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Furan-3-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The furan-3-ylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amines derived from the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Furan-3-ylmethoxy)azetidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the interactions of azetidine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of azetidines in biological systems .
Medicine: The potential medicinal applications of this compound include its use as a scaffold for designing new pharmaceuticals. Its structural features make it a candidate for developing drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-(Furan-3-ylmethoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The furan-3-ylmethoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
Furan-3-ylmethoxy derivatives: Compounds with the furan-3-ylmethoxy group attached to different core structures.
Aziridines: Three-membered nitrogen-containing rings that are structurally related to azetidines but with different reactivity profiles.
Uniqueness: 3-(Furan-3-ylmethoxy)azetidine is unique due to the combination of the azetidine ring and the furan-3-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H11NO2 |
---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(furan-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h1-2,5,8-9H,3-4,6H2 |
InChI-Schlüssel |
OVQKVUTZAZHBHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.